molecular formula C15H15F3N4O3S2 B2559206 1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1421466-75-2

1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2559206
M. Wt: 420.43
InChI Key: WSCINUQKNIDNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H15F3N4O3S2 and its molecular weight is 420.43. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Surface Activity

The compound's derivatives show antimicrobial activity, making them useful in the synthesis of biologically active heterocycles. Their surface activity properties also suggest potential applications in chemical formulations requiring surface-active agents (El-Sayed, 2006).

Anticancer Effects and Toxicity

Alkylurea derivatives of this compound exhibit significant anticancer effects and reduced toxicity, offering potential applications in cancer treatment. These compounds inhibit PI3Ks and mTOR, crucial targets in cancer therapy (Wang et al., 2015).

Synthesis of Heterocycles

The compound is involved in multicomponent reactions to produce heterocycles like dihydropyridines and triazolopyrimidines. This is crucial in medicinal chemistry for synthesizing new drug molecules (Kappe et al., 2007).

Synthesis of Triazolopyrimidinium Betaines

These compounds are used to synthesize triazolopyrimidinium betaines, which have potential applications in various chemical reactions and possibly in drug development (Marley et al., 1989).

Synthesis of Aminothiazolopyridines

The compound plays a role in synthesizing aminothiazolopyridines, which are important in creating new chemical entities for potential therapeutic applications (Choo et al., 2005).

properties

IUPAC Name

1-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3S2/c1-27(24,25)22-7-6-11-12(8-22)26-14(20-11)21-13(23)19-10-5-3-2-4-9(10)15(16,17)18/h2-5H,6-8H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCINUQKNIDNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

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